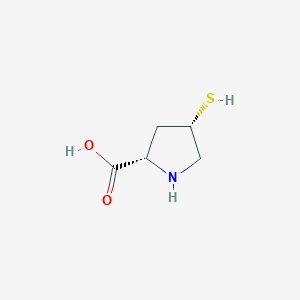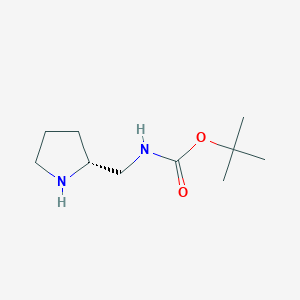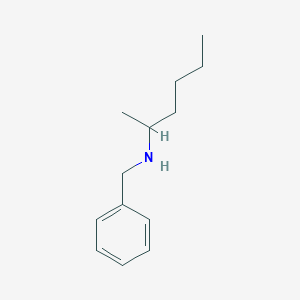
4-己酰苯基硼酸
描述
4-Hexanoylphenylboronic acid: is an organic compound with the molecular formula C12H17BO3 . It is a boronic acid derivative characterized by a hexanoyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety.
科学研究应用
Chemistry: 4-Hexanoylphenylboronic acid is used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized for the development of boron-containing drugs. Its ability to form reversible covalent bonds with diols makes it valuable in the design of enzyme inhibitors and sensors for biological molecules .
Medicine: Its boronic acid moiety can interact with biological targets, leading to therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its unique chemical properties make it suitable for various applications in material science .
生化分析
Biochemical Properties
4-Hexanoylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the design of sensors and drug delivery systems. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, 4-Hexanoylphenylboronic acid can interact with glycoproteins and glycolipids, influencing their function and stability.
Cellular Effects
The effects of 4-Hexanoylphenylboronic acid on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Hexanoylphenylboronic acid can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can affect various cellular processes, including cell growth, differentiation, and apoptosis. Furthermore, the compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
At the molecular level, 4-Hexanoylphenylboronic acid exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with biomolecules containing hydroxyl groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For instance, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. Additionally, 4-Hexanoylphenylboronic acid can influence gene expression by binding to transcription factors and other regulatory proteins, altering their activity and, consequently, the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 4-Hexanoylphenylboronic acid can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that 4-Hexanoylphenylboronic acid is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Hexanoylphenylboronic acid vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as modulating enzyme activity and influencing cell signaling pathways . High doses can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
4-Hexanoylphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, which can lead to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of 4-Hexanoylphenylboronic acid is crucial for predicting its effects on cellular function and potential toxicity.
Transport and Distribution
The transport and distribution of 4-Hexanoylphenylboronic acid within cells and tissues are critical factors that influence its activity and function. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of 4-Hexanoylphenylboronic acid within tissues can also affect its overall activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Hexanoylphenylboronic acid is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Additionally, 4-Hexanoylphenylboronic acid can localize to the cytoplasm, where it can modulate enzyme activity and cell signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions: 4-Hexanoylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with hexanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods: While specific industrial production methods for 4-Hexanoylphenylboronic acid are not extensively documented, the general principles of boronic acid synthesis can be applied. These methods often involve large-scale reactions using optimized conditions to maximize yield and purity. Industrial processes may also incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
化学反应分析
Types of Reactions: 4-Hexanoylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding boronic esters or borates.
Reduction: Reduction reactions can convert the carbonyl group in the hexanoyl moiety to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Hexanol derivatives.
Substitution: Various substituted phenylboronic acids.
作用机制
The mechanism of action of 4-Hexanoylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo reversible esterification with diols. This property is exploited in the design of enzyme inhibitors, where the compound can bind to the active site of enzymes, inhibiting their activity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by binding to their active sites.
Cellular Pathways: It can interfere with cellular pathways involving diol-containing molecules, affecting various biological processes.
相似化合物的比较
Phenylboronic acid: Similar structure but lacks the hexanoyl group.
4-Hydroxyphenylboronic acid: Contains a hydroxyl group instead of a hexanoyl group.
4-Carboxyphenylboronic acid: Contains a carboxyl group instead of a hexanoyl group
Uniqueness: 4-Hexanoylphenylboronic acid is unique due to the presence of the hexanoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with biological molecules or unique chemical transformations are required .
属性
IUPAC Name |
(4-hexanoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-2-3-4-5-12(14)10-6-8-11(9-7-10)13(15)16/h6-9,15-16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDARDEFCXPDTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)CCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629666 | |
| Record name | (4-Hexanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1106677-24-0 | |
| Record name | (4-Hexanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


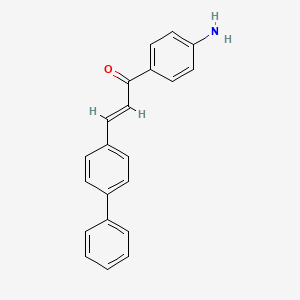
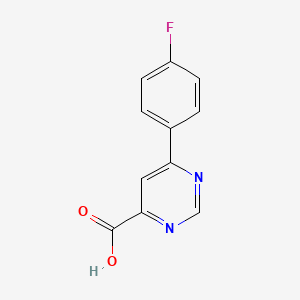

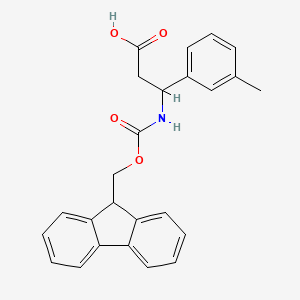
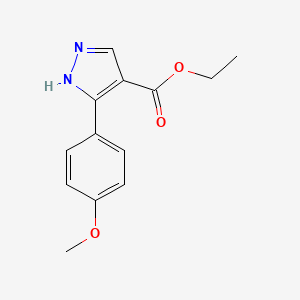
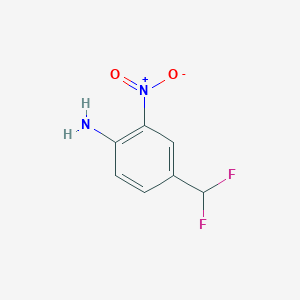
![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)
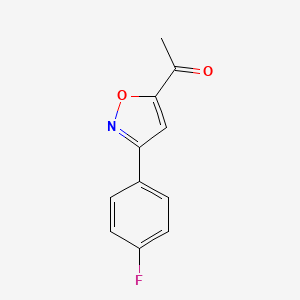
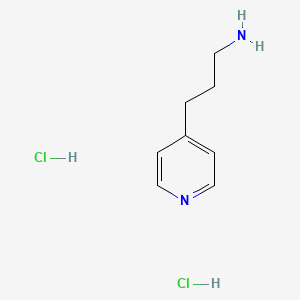

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride](/img/structure/B1344604.png)
